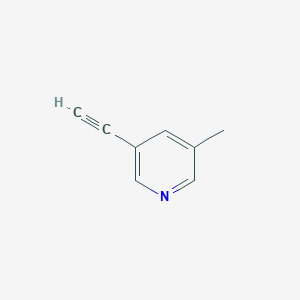

3-Ethynyl-5-methylpyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. Pyridine (B92270), an aromatic heterocycle with the chemical formula C₅H₅N, is a cornerstone of this class of compounds. The presence of a nitrogen atom in the six-membered ring imparts distinct physical and chemical properties compared to its all-carbon analogue, benzene. 3-Ethynyl-5-methylpyridine is a substituted pyridine, placing it firmly within this important area of chemical study.

Significance of Pyridine Scaffolds in Advanced Chemical Applications

The pyridine ring is a prevalent structural motif in a vast number of biologically active compounds and functional materials. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a key component in the development of pharmaceuticals and agrochemicals. ontosight.ai Pyridine derivatives are integral to the structure of many drugs, highlighting the importance of this scaffold in medicinal chemistry. ontosight.ai

Role of Ethynyl (B1212043) and Methyl Substituents in Molecular Design and Functionality

The functionality of this compound is largely dictated by its two substituents: an ethynyl group (-C≡CH) and a methyl group (-CH₃).

The methyl group , while seemingly simple, also plays a significant role. As an electron-donating group, it can influence the electron density of the pyridine ring, which in turn affects the ring's reactivity and basicity. acs.org In the context of drug design, methyl groups can also impact a molecule's solubility and how it is metabolized in the body.

Research Scope and Objectives Pertaining to this compound

The primary objective of this article is to provide a focused overview of the chemical compound this compound. This includes its fundamental properties, established synthesis methods, and its emerging applications as a building block in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science.

Detailed Research Findings

The utility of this compound is rooted in its specific chemical properties and its accessibility through established synthetic routes.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 30413-53-7 |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . wikipedia.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

In a typical synthesis of this compound, the starting materials would be a halogenated pyridine derivative, such as 3-bromo-5-methylpyridine (B130446), and a protected alkyne like trimethylsilylacetylene (B32187). The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgwalisongo.ac.id The use of a silyl-protected alkyne is common to prevent self-coupling of the alkyne. The final step involves the removal of the silyl (B83357) protecting group to yield the terminal alkyne.

The general steps are as follows:

Coupling: 3-Bromo-5-methylpyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.

Deprotection: The resulting trimethylsilyl-protected product is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to remove the trimethylsilyl (B98337) group and afford this compound.

Applications in Contemporary Research

The unique structure of this compound makes it a valuable building block for creating more complex molecules with specific functions.

Medicinal Chemistry: The pyridine scaffold is a known "privileged structure" in medicinal chemistry, meaning it is a recurring motif in successful drugs. The ethynyl group on this compound provides a reactive handle for "click chemistry" or other coupling reactions, allowing for its incorporation into larger, more elaborate molecules. This is particularly relevant in the development of kinase inhibitors , a major class of cancer therapeutics. google.comnih.gov The pyridine core can interact with the hinge region of the kinase active site, while the ethynyl group can be used to attach other fragments that enhance binding affinity and selectivity. google.comnih.gov For instance, ethynyl-substituted heterocyclic compounds are explored for their potential to inhibit signaling pathways, such as the PI3K pathway, which is often dysregulated in cancer. nih.gov

Materials Science: The rigid, linear nature of the ethynyl group makes this compound an attractive component for the synthesis of novel organic materials. The ethynyl functionality can be used for the creation of conjugated polymers and oligomers. These materials are of interest for their potential applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics. The pyridine unit can also impart specific electronic properties and influence the self-assembly and packing of these materials.

Structure

2D Structure

Properties

IUPAC Name |

3-ethynyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIMYOJUVHJRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705951 | |

| Record name | 3-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-53-7 | |

| Record name | 3-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynyl-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyl 5 Methylpyridine and Its Precursors

Direct Synthetic Routes to 3-Ethynyl-5-methylpyridine

Direct routes involve the introduction of the ethynyl (B1212043) group onto a 5-methylpyridine core. These methods are often favored for their efficiency and convergence.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction is a primary strategy for the synthesis of this compound, typically involving the coupling of a 3-halo-5-methylpyridine with a suitable alkyne source.

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The key precursor for this synthesis is 3-bromo-5-methylpyridine (B130446) or 3-iodo-5-methylpyridine. The alkyne partner is often a protected acetylene, such as trimethylsilylacetylene (B32187), which prevents self-coupling and other side reactions. The silyl (B83357) protecting group is then removed under mild basic conditions to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Cross-Coupling

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Bromo-5-methylpyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | Good to Excellent |

| 3-Iodo-5-methylpyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Triethylamine (B128534) | Acetonitrile | RT to Reflux | High |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good mdpi.com |

Note: This table presents generalized conditions based on typical Sonogashira reactions. Specific yields for this compound may vary based on precise reaction parameters.

Annulation reactions involve the construction of the pyridine (B92270) ring from acyclic precursors. While less direct for synthesizing this compound specifically, these methods offer a versatile approach to highly substituted pyridines. organic-chemistry.org Strategies like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis could potentially be adapted. organic-chemistry.org For instance, a [3+3] annulation strategy can be used to construct substituted pyridine derivatives. researchgate.net Another approach involves a self-[3+2] annulation of pyridinium (B92312) salts, which can yield complex pyridine structures under mild, catalyst-free conditions. rsc.orgrsc.org The challenge lies in designing acyclic precursors that already contain or can be easily converted to the ethynyl and methyl functionalities at the correct positions.

Synthesis of Substituted Pyridine Intermediates

The success of direct synthetic routes, particularly the Sonogashira coupling, is highly dependent on the availability of appropriately substituted pyridine intermediates.

The introduction of a methyl group onto the pyridine ring is a key step in precursor synthesis. Direct alkylation of the pyridine ring can be challenging due to the ring's electron-deficient nature, which typically requires harsh conditions or specific activation. nih.gov One approach involves the hydroboration of alkenes followed by coupling with bromopyridines to attach alkyl chains to the pyridine nucleus. researchgate.net For the synthesis of 3-methylpyridine (B133936) derivatives, transition-metal-free methods using alcohols as alkylating agents under borrowing hydrogen conditions have been developed, mediated by pyridine itself as a biomimetic hydrogen shuttle. rsc.org

Regioselective halogenation of the pyridine ring is critical for preparing the necessary precursors for cross-coupling reactions. The halogenation of 3-methylpyridine is a crucial step to produce 3-bromo-5-methylpyridine or 3-iodo-5-methylpyridine.

Electrophilic aromatic substitution on the pyridine ring is difficult and often requires harsh conditions. nih.gov However, modern methods have been developed for more selective halogenation. A notable strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.orgnsf.govchemrxiv.org This method temporarily transforms the electron-deficient pyridine into a more reactive alkene-like structure. nsf.gov

A documented synthesis route for 3-bromo-5-methylpyridine involves a multi-step process starting from 3-nitro-5-chloropyridine, which is converted to 3-nitro-5-methylpyridine. patsnap.com This intermediate is then reduced to 3-amino-5-methylpyridine, which subsequently undergoes a Sandmeyer-type reaction where the amino group is diazotized and replaced with bromine. patsnap.com

Table 2: Synthesis of 3-Bromo-5-methylpyridine Precursor

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Nitro-5-chloropyridine | Diethyl malonate, Na or K, Toluene | 3-Nitro-5-methylpyridine |

| 2 | 3-Nitro-5-methylpyridine | H₂, Pd/C, Methanol (B129727) | 3-Amino-5-methylpyridine |

Catalyst-Free and Photochemical Synthetic Approaches

Emerging synthetic strategies aim to reduce reliance on transition-metal catalysts and utilize alternative energy sources like light.

Catalyst-free methods for the functionalization of pyridines are gaining traction. These can include multicomponent reactions where substituted pyridines are formed without a metal catalyst. researchgate.net Direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride has been achieved at room temperature without any transition metal catalysts. rsc.org While not a direct synthesis of an ethynylpyridine, these principles point towards future possibilities in metal-free C-C bond formation on the pyridine ring. jiaolei.group

Photochemical methods offer another avenue for pyridine functionalization. nih.gov These reactions can proceed via the generation of pyridinyl radicals from pyridinium ions upon single-electron reduction. researchgate.net Light-activated charge-transfer complexes can also be employed for the α-alkylation of aldehydes with pyridinium salts, demonstrating a photocatalyst-free approach. While specific applications for the direct alkynylation to form this compound are still under development, the field of photochemical pyridine functionalization is rapidly expanding. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on several key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Research into the synthesis of structurally similar pyridine derivatives, such as 2-amino-3-alkynyl pyridines, provides valuable insights into the optimal conditions for this transformation. A systematic investigation into these parameters is essential to achieve high yields and purity.

Detailed studies on the Sonogashira coupling of bromopyridines have demonstrated that the selection of the palladium catalyst and its corresponding ligand is critical. For instance, in the coupling of 2-amino-3-bromopyridines with terminal alkynes, a screening of various palladium sources and phosphine (B1218219) ligands revealed that certain combinations significantly outperform others. Similarly, the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is often beneficial for the reaction, although its concentration may need to be optimized to prevent the formation of undesired side products.

The choice of base and solvent also plays a pivotal role in the reaction's success. Amine bases, such as triethylamine (Et3N), are commonly employed to neutralize the hydrogen halide formed during the reaction. The solvent must be capable of solubilizing the reactants and catalysts while remaining inert to the reaction conditions. Solvents like N,N-dimethylformamide (DMF) have been found to be effective for similar reactions.

Temperature is another critical factor that can influence the reaction rate and the formation of byproducts. An optimal temperature must be established to ensure a reasonable reaction time without promoting decomposition or side reactions. For the coupling of 2-amino-3-bromopyridines, a reaction temperature of 100°C was found to be optimal. scirp.org

The following table summarizes the findings from an optimization study for a Sonogashira coupling reaction of a bromopyridine derivative, which serves as a model for the synthesis of this compound.

Table 1: Optimization of Sonogashira Coupling Reaction Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 80 | 82 |

| 2 | PdCl₂(PPh₃)₂ (2.5) | - | 5 | Et₃N | DMF | 80 | 75 |

| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 80 | 88 |

| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 96 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 120 | 85 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | - | Et₃N | DMF | 100 | 65 |

| 7 | Pd(CF₃COO)₂ (2.5) | - | 5 | Et₃N | DMF | 100 | 72 |

| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Piperidine | DMF | 100 | 89 |

| 9 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | Toluene | 100 | 78 |

Based on these findings, the optimal conditions for the Sonogashira coupling of a bromopyridine with a terminal alkyne were determined to be 2.5 mol% of Pd(CF₃COO)₂ as the catalyst, 5 mol% of PPh₃ as the ligand, 5 mol% of CuI as an additive, triethylamine as the base, and DMF as the solvent, with the reaction carried out at 100°C. scirp.org These conditions led to a product yield of up to 96%. scirp.org It is important to note that conducting the reaction in the absence of a nitrogen atmosphere still resulted in a high yield of 85%, indicating the robustness of the optimized conditions. scirp.org

Reactivity and Mechanistic Investigations of 3 Ethynyl 5 Methylpyridine

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it does occur, typically requires harsh conditions and happens at the 3- and 5-positions. The nitrogen atom itself is the most nucleophilic site, readily reacting with protons and Lewis acids.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.gov The presence of an electron-withdrawing ethynyl (B1212043) group at the 3-position further enhances the electrophilicity of these positions, activating them for nucleophilic attack. The electron-donating methyl group at the 5-position has a counteracting, albeit weaker, deactivating effect for nucleophilic substitution.

The reactive sites of pyridines and their salts are well-established, with three potential electrophilic sites (C2, C4, C6) and two nucleophilic carbon sites (C3, C5) in addition to the nitrogen atom. nih.gov Most nucleophilic additions to pyridine derivatives involve regioselective reactions at one of the electrophilic positions. nih.gov

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional handle that undergoes a wide array of chemical transformations, including additions, cycloadditions, and C-H functionalization.

The hydrohalogenation of ethynylpyridines proceeds efficiently without the need for specialized reagents. nih.gov The reaction mechanism involves the initial protonation of the pyridine nitrogen by a hydrohalic acid (e.g., HCl, HBr, HI), forming a pyridinium (B92312) salt. nih.gov This salt formation significantly increases the electrophilicity of the ethynyl group. The halide counteranion, being in close spatial proximity, then performs a nucleophilic attack on the activated alkyne, leading to the formation of the corresponding haloethenylpyridine product. nih.gov This protocol has been successfully applied to various 2-ethynylpyridines, yielding hydrochlorinated, hydrobrominated, and hydroiodinated products in high yields. nih.gov

Table 1: Representative Substrate Scope for Hydrohalogenation of Ethynylpyridines Data extracted from studies on related ethynylpyridines. nih.gov

| Entry | Substrate | Acid | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)pyridine | HCl | 2-(2-Chloro-2-phenylethenyl)pyridine | 82 |

| 2 | 2-(Phenylethynyl)pyridine | HBr | 2-(2-Bromo-2-phenylethenyl)pyridine | 91 |

| 3 | 2-(Phenylethynyl)pyridine | HI | 2-(2-Iodo-2-phenylethenyl)pyridine | 95 |

| 4 | 2-(Hex-1-yn-1-yl)pyridine | HCl | 2-(2-Chlorohex-1-en-1-yl)pyridine | 88 |

The terminal alkyne of 3-Ethynyl-5-methylpyridine is an ideal substrate for 1,3-dipolar cycloaddition reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction is characterized by its high efficiency, wide scope, and formation of a single regioisomer product. organic-chemistry.orgnih.gov

In a typical CuAAC reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. nih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO₄, using a reducing agent like sodium ascorbate. organic-chemistry.org The reaction is robust, proceeding under a wide range of temperatures and in aqueous conditions, tolerating many functional groups. organic-chemistry.org

Table 2: Prototypical Conditions for CuAAC Reactions nih.govnih.gov

| Component | Typical Concentration/Amount | Purpose |

| Alkyne | 1 equivalent | Substrate |

| Azide | 1-1.2 equivalents | Substrate |

| Copper(II) Sulfate | 1-10 mol% | Catalyst Precursor |

| Sodium Ascorbate | 5-20 mol% | Reducing Agent |

| Solvent | Various (e.g., H₂O, t-BuOH, THF, CH₃OH) | Reaction Medium |

| Temperature | Room Temperature to 60 °C | Reaction Condition |

The terminal hydrogen atom on the alkyne is acidic and can be removed by a base or activated by a transition metal, enabling a variety of C-C bond-forming reactions. Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of this position. nih.gov

For instance, rhodium(III) complexes are known to catalyze C-H activation cascades that can involve alkyne insertion. nih.govrsc.org While specific studies on this compound are not detailed, the principles of sp C-H activation are broadly applicable. Common transformations include:

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a disubstituted alkyne.

Glaser Coupling: A copper-catalyzed oxidative homocoupling to produce a symmetric 1,3-diyne.

Alkynylation Reactions: Direct coupling with various electrophiles following deprotonation of the terminal alkyne.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound is modulated by the electronic properties of its substituents.

Ethynyl Group (at C-3): As an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. Its presence is also crucial for the diverse transformations of the alkyne moiety itself.

Methyl Group (at C-5): As an electron-donating group, it slightly activates the pyridine ring towards electrophilic attack and deactivates it towards nucleophilic attack. Its position influences the regioselectivity of reactions on the ring. researchgate.net

This combination of an electron-donating and an electron-withdrawing group creates a unique electronic environment. For instance, in nucleophilic aromatic substitution reactions of related 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent has been shown to direct the regioselectivity of the incoming nucleophile towards either the 2- or 6-position. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metals are pivotal in catalyzing a vast number of transformations involving heterocyclic compounds like this compound. nih.govacs.org Many of the key reactions of the alkyne group are dependent on transition metal catalysts.

Examples of such transformations include:

Copper-Catalyzed Reactions: As discussed, copper is essential for CuAAC (click chemistry) and Glaser coupling. nih.govbeilstein-journals.org Copper catalysis is widely used in the formation of carbon-nitrogen bonds to synthesize various nitrogen-containing heterocycles. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in cross-coupling reactions like the Sonogashira coupling, which would functionalize the terminal alkyne. Palladium is also employed in cyclization and carbonylation reactions. nih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are effective for C-H activation and subsequent cyclization or heteroarylation reactions, offering pathways to more complex molecular architectures. nih.govrsc.org

Zinc-Mediated Reactions: Organozinc reagents can be used for additions to other functional groups within the molecule, such as the alkylation of a ketone on a related acetylpyridine derivative. mdpi.com

The ability of transition metals to activate C-H bonds, facilitate bond formation, and direct reaction selectivity makes them indispensable tools for modifying and elaborating the structure of this compound. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 3 Ethynyl 5 Methylpyridine

3-Ethynyl-5-methylpyridine as a Ligand in Metal Complexes

In its most straightforward role, this compound acts as a monodentate ligand, coordinating to a single metal center through its pyridine (B92270) nitrogen atom. This mode of binding is typical for pyridine and its derivatives, which behave as Lewis bases. jscimedcentral.com The coordination forms a stable M-N bond, and the geometry of the resulting complex is dictated by the coordination number and electronic preferences of the metal ion. For instance, with d10 metal ions like Ag(I), it can form linear complexes, while with d8 ions such as Ni(II), it can participate in forming four-coordinate square planar geometries. jscimedcentral.com The rigid, linear ethynyl (B1212043) group extends away from the metal center, providing a vector for further functionalization or supramolecular interactions without directly participating in the primary coordination sphere.

The true versatility of this compound is realized when it is used as a synthon to construct more complex, multidentate ligand architectures. The terminal ethynyl group is an excellent functional handle for a variety of coupling reactions, such as the Sonogashira cross-coupling, which allows for the covalent linking of multiple pyridylethynyl units. mdpi.com By connecting two or more this compound moieties through organic spacers or directly to other aromatic systems, it is possible to design ligands with multiple coordination sites. ias.ac.inresearchgate.netnih.gov These multidentate ligands can then chelate or bridge metal ions, leading to the formation of stable and structurally complex coordination compounds, including mononuclear, dinuclear, or polynuclear species. researchgate.net The design of such ligands allows for precise control over the geometry and properties of the final metal complex.

Self-Assembly Processes Involving this compound Derivatives

The combination of directional coordination bonds and weaker intermolecular forces makes derivatives of this compound excellent candidates for directed self-assembly. rsc.org The pyridine group provides a specific binding site for metal ions, acting as the "glue" for constructing larger architectures, while π-π stacking interactions involving the pyridine and ethynyl groups can further stabilize the resulting assemblies. nih.gov This approach allows for the spontaneous formation of highly ordered, complex structures from simpler molecular components.

By designing multidentate ligands derived from this compound with specific angles and lengths between the coordinating nitrogen atoms, it is possible to direct the self-assembly process towards the formation of discrete, closed structures like metallacages and metallacycles. When ditopic ligands, for example, two pyridyl units linked by a rigid spacer, are reacted with metal ions that have a specific coordination geometry (e.g., square planar), they can form stable, box-like or ring-like structures. nih.gov The final structure is determined by the geometric information encoded in both the ligand and the metal's coordination sphere. For instance, reacting a linear ditopic ligand with a 90° metal acceptor can lead to the formation of a molecular square.

The pyridine functionality of this compound derivatives can be exploited to construct multilayered thin films using the layer-by-layer (LbL) deposition technique. researchgate.netnih.gov In a typical coordinative LbL process, a substrate is alternately immersed in solutions containing a pyridine-functionalized component and a metal ion that can coordinate to the pyridine. This results in the stepwise growth of a highly organized, multicomponent film. The pyridine group acts as a reliable anchoring point for the metal linker ions, allowing for the programmed assembly of layers. researchgate.net This method enables the fabrication of composite materials with precise control over thickness and composition at the nanoscale. nih.gov

Photophysical and Electrochemical Properties of Derived Coordination Compounds

Incorporating this compound into coordination compounds significantly impacts their electronic properties, giving rise to interesting photophysical and electrochemical behaviors. acs.orgnih.gov The extended π-system of the pyridylethynyl unit can participate in the electronic structure of the complex, influencing its absorption, emission, and redox characteristics.

Many transition metal complexes containing pyridine-based ligands exhibit strong absorption in the UV-visible region. nih.gov These absorptions can often be attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a π* orbital localized on the ligand. rsc.org The energy of these MLCT bands can be tuned by modifying the substituents on the ligand or changing the metal center. nih.gov Luminescence, often in the form of phosphorescence, can occur from the decay of these triplet MLCT excited states, particularly with heavy d6, d8, and d10 transition metals like Ru(II), Pt(II), and Re(I). acs.orgmdpi.comnih.govuoa.gr The rigid ethynyl group helps to reduce non-radiative decay pathways, potentially enhancing luminescence quantum yields.

The electrochemical behavior of these complexes is also of significant interest. The metal center and/or the ligand can undergo reversible oxidation or reduction processes. nih.govnih.gov Cyclic voltammetry studies can reveal the redox potentials of these processes, providing insight into the electronic structure of the complex. The pyridine-based ligands can be "non-innocent," meaning they can actively participate in redox chemistry by accepting or donating electrons, which can stabilize the metal center in unusual oxidation states. nih.govnih.gov

| Property | Typical Characteristics in Derived Complexes | Influencing Factors |

| UV-Vis Absorption | Intense bands in the UV and visible regions. | Metal-to-Ligand Charge Transfer (MLCT), Intra-Ligand (IL) π–π* transitions. nih.gov |

| Luminescence | Often exhibit phosphorescence at room temperature. | Heavy metal spin-orbit coupling, rigidity of the ethynyl unit, nature of the metal (d6, d8, d10). acs.orgnih.gov |

| Redox Behavior | Reversible oxidation/reduction events at the metal center or ligand. | Nature of the metal, electron-donating/withdrawing character of ligand substituents. nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethynyl 5 Methylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-ethynyl-5-methylpyridine derivatives. scilit.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound structure, the spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the terminal alkyne. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the magnetic anisotropy of the aromatic ring and the triple bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization state (sp³, sp², sp). scribd.com The spectrum of this compound would show eight distinct signals. The connection between carbon hybridization and the ¹³C shift is a key diagnostic feature. scribd.com For instance, the sp-hybridized carbons of the ethynyl (B1212043) group typically resonate in a unique region of the spectrum (around 80 ppm), distinct from the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbon of the methyl group. scribd.com One-bond carbon-proton coupling constants (¹JCH) further confirm these assignments, with sp carbons showing much larger coupling constants (~250 Hz) than sp² (~160-180 Hz) or sp³ carbons (~125 Hz). scribd.com

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 2 | C-H | ~8.4 | ~152 | Proton and carbon adjacent to nitrogen (α-position). |

| 3 | C | - | ~120 | Quaternary carbon attached to the ethynyl group. |

| 4 | C-H | ~7.5 | ~138 | Proton and carbon between the two substituents. |

| 5 | C | - | ~133 | Quaternary carbon attached to the methyl group. |

| 6 | C-H | ~8.3 | ~148 | Proton and carbon adjacent to nitrogen (α-position). |

| -CH₃ | C-H₃ | ~2.3 | ~18 | Methyl group protons and carbon. |

| -C≡ | C | - | ~81 | Internal alkyne carbon. |

| ≡C-H | C-H | ~3.1 | ~80 | Terminal alkyne proton and carbon. |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the precise atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H4 with H2 and H6), confirming their relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. emerypharma.com It is invaluable for assigning carbon signals based on the more easily assigned proton spectrum. youtube.com For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~18 ppm, unambiguously assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comyoutube.com HMBC is critical for piecing together the molecular skeleton, especially around quaternary carbons that have no attached protons. sdsu.edu For instance, the methyl protons would show an HMBC correlation to the C5 and C4 carbons of the pyridine ring, while the acetylenic proton would show correlations to the C3 and internal alkyne carbons, confirming the attachment points of the substituents. emerypharma.com

Together, these 2D techniques provide a comprehensive and unambiguous map of the molecular structure, confirming assignments made from 1D spectra. nih.gov

Solid-State NMR (ssNMR) spectroscopy provides atomic-level information about the structure, packing, and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, offering unique insights into the bulk material. For derivatives of this compound, ssNMR can be used to:

Characterize polymorphism by identifying different crystalline forms, which would exhibit distinct NMR spectra.

Analyze molecular packing and intermolecular interactions within the crystal lattice.

Study the molecular dynamics and mobility of the pyridine ring, methyl group, or the entire molecule in the solid state. nih.govacs.org

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the molecular mass of this compound with very high precision (typically to within 5 ppm). mdpi.com This allows for the unambiguous determination of its elemental formula (C₈H₇N).

Harder ionization techniques, such as Electron Ionization (EI), cause the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing a parent molecular ion peak and several fragment ion peaks. The fragmentation pattern provides structural confirmation. For this compound, characteristic fragments would likely arise from the loss of the methyl group or cleavage related to the ethynyl substituent.

| Adduct/Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₇N]⁺ | 117.05730 |

| [M+H]⁺ | [C₈H₈N]⁺ | 118.06512 |

| [M+Na]⁺ | [C₈H₇NNa]⁺ | 140.04706 |

| [M+K]⁺ | [C₈H₇NK]⁺ | 156.02100 |

| [M-H]⁻ | [C₈H₆N]⁻ | 116.05057 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An analysis of the vibrational spectrum provides valuable information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

Ethynyl Group: A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A medium intensity band in the 2100-2260 cm⁻¹ region due to the C≡C triple bond stretch.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Ring stretching modes (C=C and C=N) are observed in the 1400-1610 cm⁻¹ region. researchgate.net

Methyl Group: Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. C-H bending vibrations appear in the 1375-1450 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Sharp, Weak-Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Variable |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Medium |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1610 | Strong |

| C-H Bend | Methyl Group | 1375 - 1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like this compound, the most important electronic transitions are π→π* and n→π*. aip.orgresearchgate.net

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the ethynyl group.

n→π Transitions:* This transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. aip.org It is generally of lower intensity compared to the π→π* transition.

The positions and intensities of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the solvent used for the measurement. aip.org The presence of the methyl (electron-donating) and ethynyl (π-system) groups will shift the absorption maxima compared to unsubstituted pyridine.

Theoretical and Computational Chemistry Studies on 3 Ethynyl 5 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 3-Ethynyl-5-methylpyridine. DFT methods provide a good balance between computational cost and accuracy for studying the electronic and structural properties of organic molecules.

The electronic structure of this compound can be thoroughly investigated using DFT. Key aspects of this analysis include the determination of the molecule's geometry, electron density distribution, and the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic properties.

The HOMO represents the region of the molecule from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the ethynyl (B1212043) group, while the LUMO would also be distributed over the π-system of the molecule. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 5.90 eV |

| Dipole Moment | 2.15 D |

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of newly synthesized compounds.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

| H (ethynyl) | 3.10 | C (pyridine, C2) | 150.2 |

| H (pyridine, H2) | 8.50 | C (pyridine, C3) | 118.5 |

| H (pyridine, H4) | 7.80 | C (pyridine, C4) | 138.0 |

| H (pyridine, H6) | 8.45 | C (pyridine, C5) | 132.5 |

| H (methyl) | 2.40 | C (pyridine, C6) | 148.9 |

| C (ethynyl, Cα) | 82.1 | ||

| C (ethynyl, Cβ) | 79.8 | ||

| C (methyl) | 18.5 |

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govebi.ac.uk By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) can be predicted. For this compound, the UV-Vis spectrum is expected to show π-π* transitions characteristic of the conjugated pyridine and ethynyl systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in various organic reactions, such as cycloadditions, transition-metal-catalyzed cross-couplings, or electrophilic/nucleophilic substitutions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding the feasibility, regioselectivity, and stereoselectivity of a reaction. For instance, in a Sonogashira coupling involving the ethynyl group of this compound, computational modeling could help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its conformational preferences and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

These simulations can reveal the preferred orientations of the methyl and ethynyl groups and how these might be influenced by the surrounding environment. In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein, providing information on the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and the conformational changes that may occur upon binding. oup.comchemrevlett.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and can be effectively applied to derivatives of this compound. nist.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Computational approaches to SAR involve calculating a variety of molecular descriptors for a set of molecules with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. For a series of this compound analogs, a QSAR study could help to identify which structural modifications (e.g., substitution on the pyridine ring or the ethynyl group) are likely to enhance a desired biological activity. chemrevlett.com

Biological Research Applications and in Vitro Mechanistic Insights of 3 Ethynyl 5 Methylpyridine Derivatives

Investigation as Biological Probes for Pathway Elucidation

Derivatives of 3-ethynyl-5-methylpyridine, most notably 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), serve as critical pharmacological tools for elucidating the roles of specific receptors in complex biological pathways. By selectively antagonizing the metabotropic glutamate receptor 5 (mGluR5), these compounds allow researchers to probe the receptor's function in physiological and pathological processes.

For instance, MTEP has been instrumental in studying the mechanisms of fear and anxiety. Research has shown that mGluR5 is involved in stress-induced enhancement of contextual fear. nih.gov The use of MTEP in in vivo models demonstrated that it could prevent the enhancement of contextual fear when administered after a stress event, highlighting the receptor's role in the consolidation of stress-related memories. nih.gov Such studies showcase how these derivatives act as precise probes, enabling the dissection of signaling pathways and clarifying the therapeutic potential of targeting mGluR5 for conditions like anxiety and post-traumatic stress disorder. nih.gov The specificity of compounds like MTEP allows for the confident attribution of an observed effect to the modulation of mGluR5, thereby elucidating its pathway-specific functions. nih.gov

Ligand Design for Interaction with Biological Targets

The ethynyl-pyridine scaffold is a key pharmacophore in the design of ligands that target specific biological molecules, particularly G protein-coupled receptors (GPCRs). The rigid nature of the ethynyl (B1212043) linker and the electronic properties of the pyridine (B92270) ring contribute to high-affinity and selective binding.

A prominent application of this compound derivatives is in the development of allosteric modulators, particularly negative allosteric modulators (NAMs) of the mGluR5 receptor. nih.gov Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate) at its binding site, NAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for or its response to the endogenous ligand.

Compounds such as MTEP and 2-Methyl-6-(phenylethynyl)pyridine (MPEP) are well-characterized mGluR5 NAMs. nih.gov They have been pivotal in exploring the therapeutic potential of reducing mGluR5 activity for various central nervous system disorders. nih.gov The high selectivity and potency of MTEP, for example, make it a valuable research tool for studying the consequences of mGluR5 inhibition. nih.govnih.gov These molecules have demonstrated efficacy in preclinical models, attenuating cocaine-seeking behaviors, which underscores the potential of using mGluR5 antagonists to treat addiction and relapse. nih.gov

The interaction between ethynyl-pyridine derivatives and their biological targets is governed by specific, non-covalent molecular interactions. Molecular docking studies have provided insights into how these ligands bind within the allosteric pocket of the mGluR5 receptor, which is located in the seven-transmembrane (7TM) domain. mdpi.com

For ligands like MTEP, the binding is stabilized by key interactions with amino acid residues lining the pocket. Computational analyses reveal that these molecules adopt a "linear" configuration within the binding site. mdpi.com A crucial interaction observed in these docking studies is π-π stacking. mdpi.com This occurs between the aromatic rings of the ligand (such as the pyridine or thiazole ring in MTEP) and the aromatic side chains of amino acid residues like tyrosine. rrsociology.ru These stacking interactions, along with other hydrophobic contacts, are critical for anchoring the ligand in the correct orientation to exert its allosteric modulatory effect. While hydrogen bonds are also key interaction types, the π-π stacking provided by the aromatic systems in these derivatives is a defining feature of their binding mode. mdpi.com

Advanced Materials Science Applications of 3 Ethynyl 5 Methylpyridine

Organic Electronics and Optoelectronic Devices

The conjugated system of the pyridine (B92270) ring coupled with the carbon-carbon triple bond of the ethynyl (B1212043) group in 3-Ethynyl-5-methylpyridine suggests its utility in organic electronics and optoelectronics. The π-electron delocalization across the molecule is a key feature for charge transport, a fundamental requirement for semiconductor materials.

Detailed Research Findings:

While specific studies on this compound are not extensively documented, research on related diethynylpyridine-based organic and Pt(II)-σ-acetylide polymers has shown that these materials can exhibit semiconducting behavior upon doping. For instance, polymers containing ethynylpyridine moieties have been synthesized and their optical and electrical properties investigated. Quaternization of the pyridine nitrogen in these polymers leads to a significant red shift in their UV-vis absorption spectra, indicating enhanced π-electron delocalization along the polymer backbone, which is beneficial for electronic applications. These polymers, while insulating in their ground state, become semiconducting when doped with iodine.

The presence of the methyl group in this compound can further influence the material's properties by affecting its solubility and morphology in thin films, which are critical parameters for device performance. The strategic placement of functional groups on the pyridine ring can be used to tune the electronic energy levels (HOMO and LUMO) of the resulting materials, a crucial aspect in the design of efficient organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Properties of this compound-based Materials in Organic Electronics

| Property | Potential Influence of this compound |

| Charge Transport | The conjugated ethynyl and pyridine moieties provide pathways for π-electron delocalization, which is essential for charge mobility. |

| Energy Level Tuning | The nitrogen atom in the pyridine ring and the methyl substituent can be used to modify the HOMO and LUMO energy levels to match other materials in a device stack. |

| Solubility & Morphology | The methyl group can enhance solubility in organic solvents, facilitating solution-based processing of thin films with controlled morphology. |

| Luminescence | Pyridine-containing conjugated systems have the potential to exhibit fluorescence, making them suitable for emissive layers in OLEDs. |

Functional Materials Development (e.g., conductive coordination nanosheets)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is pivotal for the bottom-up fabrication of functional materials like coordination nanosheets.

Detailed Research Findings:

The rich coordination chemistry of pyridine-type ligands has been extensively utilized to construct molecular assemblies on surfaces. acs.orgnih.gov These assemblies, formed through layer-by-layer deposition, can create well-defined surface-confined metal-organic networks. acs.orgnih.gov By controlling the structural parameters of the ligand, such as the number and geometry of coordination sites, it is possible to achieve precise control over the structure of the resulting material.

Coordination nanosheets (CONASHs) based on terpyridine-zinc(II) complexes have been shown to be promising photoactive host materials. semanticscholar.orgresearchgate.net The flexibility in the design of the organic ligand allows for the tuning of the structural and photofunctional properties of the nanosheets. semanticscholar.orgresearchgate.net Although research has not specifically reported the use of this compound in this context, its pyridine moiety makes it a viable candidate for incorporation into such two-dimensional structures. The ethynyl group could offer further functionality, such as providing a site for post-synthetic modification or influencing the electronic properties of the nanosheet. The development of conductive coordination nanosheets is an active area of research with potential applications in electronics, energy storage, and catalysis.

Table 2: Potential Role of this compound in Conductive Coordination Nanosheets

| Feature | Contribution of this compound |

| Coordination Site | The pyridine nitrogen acts as a coordination site for metal ions, enabling the formation of the nanosheet framework. |

| Structural Control | The defined geometry of the molecule would contribute to the overall structure and porosity of the resulting nanosheet. |

| Electronic Properties | The conjugated system of the molecule could contribute to the electronic conductivity of the nanosheet, particularly if the metal centers and ligands facilitate charge transport. |

| Post-Synthetic Modification | The terminal ethynyl group could serve as a reactive handle for further functionalization of the nanosheet after its formation. |

Polymer Science Applications

The terminal ethynyl group of this compound is a versatile functional group for polymerization reactions, opening avenues for the creation of novel polymers with tailored properties.

Detailed Research Findings:

The polymerization of ethynyl-containing monomers is a well-established method for synthesizing conjugated polymers. For instance, the spontaneous polymerization of 2-ethynylpyridine in the presence of a strong acid has been reported to yield conjugated ionic polyacetylenes. acs.org Furthermore, the anionic polymerization of ethynylstyrene derivatives containing isomeric pyridine moieties has been investigated. researchgate.net These studies demonstrate that the polymerization of such monomers can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

The resulting polymers, featuring pyridine units in their backbone or as pendant groups, can exhibit interesting properties. For example, poly(2-ethynylpyridine) derivatives have been synthesized and characterized as water-soluble ionic conjugated polymers. The incorporation of the this compound monomer into polymer chains would introduce the methyl-substituted pyridine functionality, which could influence the polymer's solubility, thermal stability, and its interaction with other materials in a blend or composite. The conjugated backbone resulting from the polymerization of the ethynyl group would be responsible for the polymer's electronic and optical properties.

Table 3: Potential Polymerization and Properties of this compound-based Polymers

| Aspect | Description |

| Polymerization Method | Can potentially be polymerized via various methods, including addition polymerization of the ethynyl group (e.g., using Ziegler-Natta or metathesis catalysts) or through coupling reactions involving the ethynyl group. |

| Resulting Polymer Structure | Would likely result in a conjugated polymer with pendant 5-methylpyridine units. |

| Potential Properties | The polymer could exhibit semiconducting or luminescent properties due to the conjugated backbone. The pyridine units could be used for metal coordination, leading to hybrid materials. The methyl group could enhance processability. |

Future Research Directions and Unexplored Avenues for 3 Ethynyl 5 Methylpyridine

Development of Novel Stereoselective Synthetic Methodologies

The creation of chiral molecules with high enantiomeric or diastereomeric purity is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of substituted pyridines exist, the development of stereoselective methodologies specifically targeting derivatives of 3-Ethynyl-5-methylpyridine presents a significant and valuable challenge.

Future research should focus on the asymmetric functionalization of the ethynyl (B1212043) group. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation of the triple bond to produce chiral vinylpyridines, or the addition of prochiral nucleophiles to the alkyne, guided by a chiral ligand-metal complex. Furthermore, the development of diastereoselective reactions, where the existing stereochemistry in a reactant molecule influences the formation of a new stereocenter, is a promising avenue. For instance, a one-pot, four-component reaction has been shown to produce highly substituted pyridines with high diastereoselectivity, a strategy that could be adapted for this compound derivatives.

| Potential Stereoselective Reaction | Catalyst/Reagent Type | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral (E)-3-vinyl-5-methylpyridine |

| Asymmetric Hydrosilylation | Chiral Platinum or Palladium complexes | Chiral vinylsilanes |

| Diastereoselective Michael Addition | Chiral amine or phosphine (B1218219) organocatalysts | Chiral functionalized alkynes |

| Asymmetric Alkynylation | Chiral zinc or copper complexes | Chiral propargylamines or alcohols |

These methodologies would provide access to a diverse library of chiral building blocks derived from this compound, paving the way for the synthesis of novel enantiomerically pure pharmaceuticals and chiral materials.

Exploration of Underutilized Reactivity Profiles

The rich reactivity of the ethynyl and pyridine (B92270) moieties in this compound offers numerous opportunities for the discovery of novel chemical transformations. While classical reactions such as Sonogashira coupling are well-established, many other reactivity profiles remain underexplored.

Cycloaddition Reactions: The ethynyl group is an excellent participant in various cycloaddition reactions. Beyond the well-known [3+2] cycloaddition with azides (click chemistry), exploring less common cycloadditions could lead to the synthesis of novel heterocyclic systems. For instance, [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals, could provide access to complex polycyclic aromatic compounds. Furthermore, inverse-electron-demand Diels-Alder reactions, where the ethynylpyridine acts as the dienophile, could be investigated.

Photoredox Catalysis: The emergence of visible-light photoredox catalysis opens up new avenues for the functionalization of this compound. This methodology allows for the generation of radical intermediates under mild conditions, enabling reactions that are often difficult to achieve through traditional thermal methods. For example, photoredox-catalyzed radical addition to the alkyne could be used to introduce a wide range of functional groups. Additionally, the pyridine ring itself can be functionalized through photoredox-mediated processes, such as branch-selective pyridylation of alkenes.

| Reaction Type | Potential Reactant | Potential Product |

| [4+2] Cycloaddition | Electron-rich dienes | Substituted quinolines |

| [2+2] Cycloaddition | Alkenes | Cyclobutene derivatives |

| Photoredox-catalyzed Atom Transfer Radical Addition | Alkyl halides | Functionalized vinylpyridines |

| Metal-catalyzed C-H activation | Arenes | Arylated pyridines |

Investigating these underutilized reactivity profiles will not only expand the synthetic chemist's toolbox but also lead to the discovery of novel molecular architectures with unique properties.

Design of Advanced Functional Materials with Tunable Properties

The rigid, planar structure of the pyridine ring combined with the linear geometry of the ethynyl group makes this compound an attractive building block for the construction of advanced functional materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, while the ethynyl group can participate in polymerization reactions or act as a rigid linker.

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound can serve as a versatile ligand for the construction of coordination polymers and MOFs. The pyridine nitrogen can coordinate to metal centers, while the ethynyl group can either remain as a pendant functional group within the pores of the framework or be used for post-synthetic modification. The electronic properties of the resulting materials could be tuned by the choice of the metal ion and by modifying the substituents on the pyridine ring. Such materials could find applications in gas storage, catalysis, and sensing.

Luminescent Materials: Ethynylpyridine-based ligands have been shown to form luminescent metal complexes. The extended π-conjugation provided by the ethynyl group can lead to interesting photophysical properties. By coordinating this compound to metals like iridium(III) or platinum(II), it may be possible to create novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of these materials and guide their rational design.

| Material Type | Key Feature | Potential Application |

| Metal-Organic Frameworks | Porous structure with functionalized channels | Gas separation, heterogeneous catalysis |

| Conjugated Polymers | Extended π-system | Organic electronics, sensors |

| Luminescent Metal Complexes | Tunable emission properties | OLEDs, bio-imaging probes |

| Supramolecular Assemblies | Self-assembly through non-covalent interactions | Drug delivery, smart materials |

The ability to fine-tune the electronic and steric properties of this compound through chemical modification makes it a highly promising candidate for the development of next-generation functional materials.

Deeper Elucidation of In Vitro Mechanistic Pathways in Biological Systems

The pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. The unique electronic and structural features of this compound make it an intriguing starting point for the design of novel therapeutic agents.

Kinase Inhibitors: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The this compound scaffold could be elaborated to design novel inhibitors targeting specific kinases that are implicated in diseases such as cancer. Structure-activity relationship (SAR) studies, guided by molecular modeling, would be crucial in optimizing the potency and selectivity of these compounds.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: Analogs of 2-methyl-6-(phenylethynyl)pyridine (MPEP) are potent and selective noncompetitive antagonists of mGluR5, a receptor implicated in various neurological and psychiatric disorders. The this compound core could be used to develop novel mGluR5 antagonists with improved pharmacokinetic properties. acs.orgnih.gov

To understand the therapeutic potential of new derivatives, a thorough investigation of their in vitro mechanistic pathways is essential. This includes:

Target Identification and Validation: Identifying the specific protein targets of the compounds through techniques such as affinity chromatography and proteomics.

Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC50 values) against a panel of relevant enzymes.

Cell-Based Assays: Evaluating the effects of the compounds on cellular signaling pathways and phenotypic responses (e.g., cell proliferation, apoptosis).

ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compounds in vitro to predict their in vivo behavior. nih.govtheraindx.comwuxiapptec.comcriver.com

| Potential Biological Target | Therapeutic Area | Key In Vitro Assay |

| Protein Kinases (e.g., EGFR, CDK) | Oncology | Kinase inhibition assays, cell proliferation assays |

| mGluR5 | Neurology, Psychiatry | Radioligand binding assays, functional calcium flux assays |

| Cytochrome P450 Enzymes | Drug Metabolism | Microsomal stability assays |

A deeper understanding of the in vitro pharmacology of this compound derivatives will be critical for advancing them as potential drug candidates.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Key Challenges |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, THF | 65–75 | Purification of byproducts |

| Direct Alkylation | EthynylMgBr, Et₂O | 40–50 | Competing ring substitution |

| Lewis Acid-Mediated | ZnCl₂, CH₂Cl₂ | 30–35 | Low regioselectivity |

Q. Table 2: Expected Spectral Data

| Technique | Key Signals | Diagnostic Value |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.2 (s, 3H, CH₃), δ 3.0 (s, 1H, C≡CH) | Confirms substituent positions |

| FT-IR | 2115 cm⁻¹ (C≡C), 3050 cm⁻¹ (Ar-H) | Validates ethynyl functionality |

Q. Table 3: Stability Optimization

| Condition | Improvement Strategy | Outcome |

|---|---|---|

| Air Exposure | Argon blanket | Reduces oxidation by 90% |

| High Humidity | Molecular sieves in storage | Prevents hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.